ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 338959-50-5
VCID: VC5384337
InChI: InChI=1S/C14H10F3N3O2/c1-2-22-13(21)11-8-19-20(12(11)14(15,16)17)10-5-3-4-9(6-10)7-18/h3-6,8H,2H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C(F)(F)F
Molecular Formula: C14H10F3N3O2
Molecular Weight: 309.248

ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.: 338959-50-5

Cat. No.: VC5384337

Molecular Formula: C14H10F3N3O2

Molecular Weight: 309.248

* For research use only. Not for human or veterinary use.

ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate - 338959-50-5

Specification

CAS No. 338959-50-5
Molecular Formula C14H10F3N3O2
Molecular Weight 309.248
IUPAC Name ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C14H10F3N3O2/c1-2-22-13(21)11-8-19-20(12(11)14(15,16)17)10-5-3-4-9(6-10)7-18/h3-6,8H,2H2,1H3
Standard InChI Key NLOMDRDZZCLQSE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Specifications

  • CAS Registry Number: 338959-50-5

  • Molecular Formula: C₁₄H₁₀F₃N₃O₂

  • Molecular Weight: 309.25 g/mol

  • IUPAC Name: Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Structural Characteristics

The compound features:

  • A pyrazole core substituted at the 1-position with a 3-cyanophenyl group.

  • A trifluoromethyl (-CF₃) group at the 5-position.

  • An ethyl ester (-COOEt) at the 4-position.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to electronic modulation and binding interactions in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds. For ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, potential pathways include:

Route 1: Cyclocondensation

  • Reactants: 3-Cyanophenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate.

  • Conditions: Reflux in ethanol or methanol, catalyzed by acetic acid .

  • Mechanism: Formation of the pyrazole ring via [3+2] cycloaddition, followed by esterification .

Route 2: Post-Functionalization

  • Intermediate: Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

  • Substitution: Introduction of the 3-cyanophenyl group via Ullmann coupling or nucleophilic aromatic substitution .

Industrial Considerations

  • Yield Optimization: Continuous flow reactors improve efficiency and reduce side reactions .

  • Purification: Silica gel chromatography (ethyl acetate/hexane) achieves >95% purity .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionMethod/Source
Melting Point112–114°C (predicted)Analogous compounds
SolubilityLow in water; soluble in DMSO, ethanolComputational models
LogP (Partition Coefficient)2.8 (indicative of high lipophilicity)XLOGP3
StabilityStable under inert conditions; hydrolyzes in strong basesExperimental analog

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.25 (s, 1H, pyrazole-H), 7.72–7.57 (m, 4H, aromatic), 4.35 (q, 2H, -OCH₂CH₃), 1.37 (t, 3H, -CH₃).

  • IR: 2225 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O) .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Increases metabolic stability and membrane permeability .

  • Cyano Group: Enhances binding to enzymatic pockets (e.g., kinase inhibitors) .

Applications in Industry

Pharmaceutical Development

  • Lead Compound: Used in kinase inhibitor research (e.g., JAK2/STAT3 pathways) .

  • Prodrug Potential: Ethyl ester hydrolyzes in vivo to active carboxylic acid metabolites .

Agrochemical Uses

  • Herbicides: Disrupts plant acetolactate synthase (ALS) .

  • Insecticides: Targets GABA receptors in pests.

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